molecular formula C10H20O2 B8458549 9-Hydroxy-3-methylnonan-2-one

9-Hydroxy-3-methylnonan-2-one

Cat. No. B8458549
M. Wt: 172.26 g/mol
InChI Key: WNPWXNIJAITCMI-UHFFFAOYSA-N
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Patent
US08309059B2

Procedure details

Ethyl 2-acetyl-8-(tert-butyldimethylsilyloxy)-2-methyloctanoate (13.5 g, 37.65 mmol) was dissolved in 10 mL CH3OH to which 5 g NaOH in 50 mL water was then added. The mixture was then heated to 50° C. overnight. The volume of the reaction mixture was reduced to about 50 mL under reduced pressure and acidified to pH 1 by the addition of 2 M HCl. This resulting mixture was heated to 60° C. for 5 hours. After cooling to room temperature the product was extracted into EtOAc. Concentration gave a yellow oil that was subjected to silica gel chromatography affording a colorless oil (4.25 g, 65.5%). 1H-NMR (300 MHz, CDCl3): δ 3.60 (t, 2H) 2.46 (m, 1H), 2.09 (s, 3H), 1.54 (m, 4H), 1.30 (m, 6H), 1.04 (d, 3H) ppm; MS m/z calculated for C10H20O2 (M+H): 173.2. Found 173.1 (M+H, ESI+).
Name
Ethyl 2-acetyl-8-(tert-butyldimethylsilyloxy)-2-methyloctanoate
Quantity
13.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
65.5%

Identifiers

REACTION_CXSMILES
[C:1]([C:4](C)([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][O:16][Si](C(C)(C)C)(C)C)[C:5](OCC)=O)(=[O:3])[CH3:2].[OH-].[Na+].Cl>CO.O>[OH:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH:4]([CH3:5])[C:1](=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Ethyl 2-acetyl-8-(tert-butyldimethylsilyloxy)-2-methyloctanoate
Quantity
13.5 g
Type
reactant
Smiles
C(C)(=O)C(C(=O)OCC)(CCCCCCO[Si](C)(C)C(C)(C)C)C
Name
Quantity
5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added
TEMPERATURE
Type
TEMPERATURE
Details
This resulting mixture was heated to 60° C. for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the product
EXTRACTION
Type
EXTRACTION
Details
was extracted into EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
Concentration
CUSTOM
Type
CUSTOM
Details
gave a yellow oil that

Outcomes

Product
Name
Type
product
Smiles
OCCCCCCC(C(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.25 g
YIELD: PERCENTYIELD 65.5%
YIELD: CALCULATEDPERCENTYIELD 65.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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